![molecular formula C14H14N6OS2 B2836663 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 924828-29-5](/img/structure/B2836663.png)
3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research has focused on synthesizing derivatives of heterocyclic compounds that incorporate a sulfonamide thiazole moiety, showing potential as anticonvulsant agents. For instance, compounds have been synthesized through reactions involving 2‐(cyano or chloro)‐N‐(4‐(N‐thiazol‐2‐ylsulfamoyl)phenyl)acetamide, leading to the identification of molecules with significant anticonvulsive effects, one of which offered 100% protection against picrotoxin-induced convulsion (Farag et al., 2012).
Anticancer and Anti-HCV Agents
A series of novel derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, selected compounds exhibited significant activity against HCV NS5B RdRp and showed promise in anticancer activity against human tumor cell lines without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and assessed for their photophysical and photochemical properties. These compounds show high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their remarkable potential for clinical application (Pişkin et al., 2020).
Synthesis of Novel Compounds with Potential Biological Activities
Research has also been directed towards the synthesis of various novel structures, including thiazolidinones, thiazolines, and thiophenes, derived from key intermediates such as 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide. These synthesized compounds have been explored for their antimicrobial properties, with some showing promising activities against targeted pathogens (Gouda et al., 2010).
Enzyme Inhibition Studies
Another area of research has involved the design and synthesis of compounds for the inhibition of human carbonic anhydrase isoenzymes. These studies aim at finding selective inhibitors with potential therapeutic applications, underscoring the importance of understanding the molecular mechanisms of action and identifying leads for further drug development (Mishra et al., 2016).
Propriétés
IUPAC Name |
3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-10-4-2-3-5-11(10)20-14(17-18-19-20)23-8-6-12(21)16-13-15-7-9-22-13/h2-5,7,9H,6,8H2,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRCUUAOTSPOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/no-structure.png)
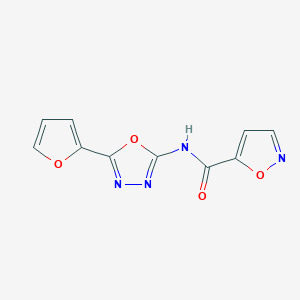
![N-Ethyl-N-[2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2836585.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836586.png)
![Ethyl 4-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2836587.png)
![{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-thiochromen-3-yl}methyl benzenecarboxylate](/img/structure/B2836588.png)
![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)
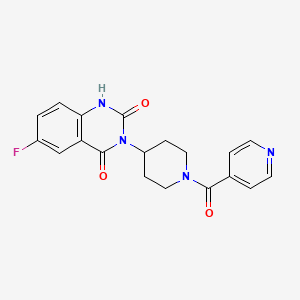
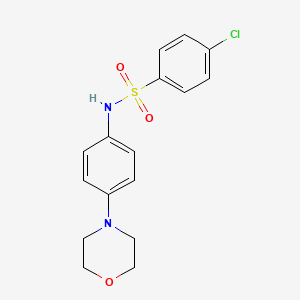
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide](/img/structure/B2836594.png)
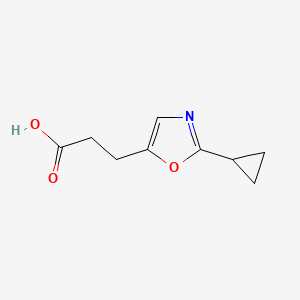
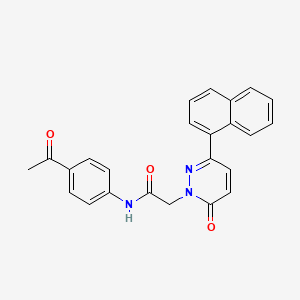
![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)